molecular formula C18H20N2O2S2 B2390006 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946248-78-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2390006
CAS No.: 946248-78-8
M. Wt: 360.49
InChI Key: VMPUGTFUZCLKOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene core, a dimethylaminoethyl side chain, and a thiophen-3-yl substituent. This compound’s structure combines aromatic (naphthalene, thiophene) and tertiary amine (dimethylamino) moieties, which may influence its solubility, bioavailability, and target binding properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUGTFUZCLKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Attachment of the Dimethylaminoethyl Group: This step might involve the reaction of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

    Incorporation of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the dimethylaminoethyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is being investigated for its potential as a pharmaceutical intermediate. Its interactions with biological targets such as enzymes and receptors may lead to novel therapeutic agents.

Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors through binding interactions, although detailed mechanisms require further experimental validation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules, including:

  • Ligands in Coordination Chemistry : It can act as a ligand for metal complexes, which are important in catalysis and materials science.
  • Dyes and Organic Semiconductors : Its unique structure allows for applications in the development of advanced materials such as organic semiconductors and dyes.

Material Science

Research indicates that compounds similar to this compound can be used in the formulation of advanced materials. These materials are often employed in electronic devices due to their conductive properties.

Data Tables

Activity TypeDescription
AntimicrobialPotential activity against various pathogens
AnticancerInvestigated for effects on cancer cell lines
Anti-inflammatoryMay reduce inflammation markers in animal models

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that at high concentrations, the compound induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of functional groups and biological activities.

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide (Target) Naphthalene sulfonamide Dimethylaminoethyl, thiophen-3-yl ~356.45 (estimated) Not explicitly stated; sulfonamide-mediated enzyme inhibition hypothesized N/A
N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b) Naphthalene sulfonamide Adamantane, dimethylamino Not provided Antioxidant activity (neuroprotection)
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX) Naphthalene sulfonamide Benzylpiperidinylmethyl 457.56 Intermediate in butyrylcholinesterase inhibitor synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e) Naphthalene ether Thiophen-3-yl, methylamino ~335.42 (estimated) Structural analog with modified linkage
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) Quinoline carboxamide Dimethylaminopropyl, hydroxyl 309.79 Pharmacological activity (unspecified)

Structural and Functional Analysis

  • Core Modifications: The target compound’s naphthalene sulfonamide core is shared with compounds 2b and IX. However, 2b replaces the thiophen-3-yl group with a bulky adamantane moiety, likely reducing solubility but enhancing lipid membrane penetration . Compound IX substitutes the dimethylaminoethyl-thiophene group with a benzylpiperidinylmethyl chain, which may enhance binding to cholinesterases due to piperidine’s affinity for catalytic sites .
  • Dimethylaminoethyl in the target compound provides a basic center, enhancing solubility in acidic environments. In contrast, SzR-105’s dimethylaminopropyl chain on a quinoline scaffold may favor different target interactions (e.g., kinase inhibition) .
  • Biological Activities: Compound 2b demonstrates antioxidant activity, suggesting sulfonamides with bulky substituents may mitigate oxidative stress in neurodegenerative disorders .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core, a dimethylamino group, and a thiophene ring, which together may confer unique pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthalene core : This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.
  • Introduction of the dimethylaminoethyl group : Alkylation of the amide with a dimethylaminoethyl halide.
  • Attachment of the thiophene ring : A coupling reaction introduces the thiophene moiety to the structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its effects on cancer cell lines.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. The inhibition mechanism involves monitoring hydrolysis reactions, revealing significant enzyme inhibition .

Table 1: Inhibition Data for Carbonic Anhydrases

CompoundCA II Inhibition (%)CA IX Inhibition (%)CA XII Inhibition (%)
Compound A85%90%78%
Compound B75%88%80%
This compoundTBDTBDTBD

Note: TBD indicates data yet to be determined.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). Results indicate that this compound can reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)
HT-29TBD
MDA-MB-231TBD
MG-63TBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in tumor growth and metastasis. The presence of both the dimethylamino group and thiophene ring may enhance binding affinity and specificity towards these targets .

Case Studies

Case studies focusing on the therapeutic potential of similar sulfonamide derivatives have shown promising results in enhancing pH levels in tumor microenvironments, thereby affecting tumor metabolism and growth dynamics. These findings support further exploration into the development of this compound as a novel therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves three key steps: (1) formation of the naphthalene sulfonamide core, (2) thiophene coupling, and (3) introduction of the dimethylaminoethyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling of the thiophene moiety, requiring inert atmospheres and temperatures of 80–100°C for optimal efficiency . Solvent choice (e.g., THF or DMF) and pH control during amine coupling steps significantly affect yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Table 1: Key Reaction Conditions

StepCatalysts/ReagentsTemperatureSolventYield Range
Thiophene couplingPd(PPh₃)₄, K₂CO₃80°CDMF60–75%
Amine alkylationDimethylamine, EDCIRefluxTHF50–65%

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.5–8.5 ppm) and thiophene (δ 6.8–7.2 ppm). Coupling patterns confirm stereochemistry .
  • HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% required for biological assays).
  • TLC : Monitor reactions using hexane:ethyl acetate (9:1) for intermediate verification .

Q. How can solubility and stability profiles be determined for this compound?

Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Stability is tested under varying pH (3–10) and temperatures (4–37°C) using HPLC. Thiophene oxidation is a common degradation pathway, requiring storage at –20°C under argon .

Advanced Research Questions

Q. How can researchers design experiments to elucidate biological targets and mitigate false positives?

  • Target fishing : Use affinity chromatography with immobilized compound libraries or SPR to screen protein interactions .
  • Mutagenesis : Validate binding by introducing point mutations in candidate enzymes (e.g., carbonic anhydrase isoforms) and measuring activity via fluorometric assays.
  • False-positive controls : Include scrambled compound analogs and enzyme-inactive mutants to rule out nonspecific effects.

Q. What strategies reconcile contradictory data in reported biological activities?

  • Orthogonal assays : Compare enzyme inhibition (e.g., spectrophotometric IC₅₀) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects.
  • Dose-response validation : Test activity across a 10⁴ concentration range to identify off-target interactions .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to assess reproducibility .

Q. What computational approaches predict interaction mechanisms with enzyme targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to the sulfonamide group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Data Contradiction Analysis Framework

Q. Table 2: Resolving Discrepancies in Biological Activity

IssueMethodologyExample Application
Variable IC₅₀ valuesStandardize assay pH (e.g., pH 7.4)Carbonic anhydrase inhibition
Off-target effectsCRISPR knockouts of suspected targetsCell proliferation assays
Solubility limitationsUse cyclodextrin-based delivery systemsIn vivo pharmacokinetics

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